5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride

Medicinal chemistry Scaffold design Conformational constraint

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride (CAS 1820580-85-5; free base CAS 1955506-05-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a fused bicyclic octahydrocyclopenta[c]pyrrole moiety. The molecule possesses two defined stereocenters at the bridgehead position (3aS,6aS configuration in the specified enantiomer), yielding a molecular formula of C₁₅H₁₈ClN₃O (HCl salt, MW 291.78) or C₁₅H₁₇N₃O (free base, MW 255.31).

Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
Cat. No. B11716833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride
Molecular FormulaC15H18ClN3O
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl
InChIInChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H
InChIKeyCBJBHUSVCBJUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole Hydrochloride: Structural Identity and Procurement Baseline


5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride (CAS 1820580-85-5; free base CAS 1955506-05-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a fused bicyclic octahydrocyclopenta[c]pyrrole moiety . The molecule possesses two defined stereocenters at the bridgehead position (3aS,6aS configuration in the specified enantiomer), yielding a molecular formula of C₁₅H₁₈ClN₃O (HCl salt, MW 291.78) or C₁₅H₁₇N₃O (free base, MW 255.31) . It is commercially available from multiple specialty chemical suppliers at purities of ≥95% to ≥97% [1]. The compound belongs to a class of 3,5-disubstituted 1,2,4-oxadiazoles whose core scaffold has been exploited across diverse therapeutic programs, including S1P₁ receptor agonism, triple monoamine reuptake inhibition, and retinol-binding protein 4 antagonism [2][3].

Why Generic 3-Phenyl-1,2,4-Oxadiazole Analogs Cannot Substitute for 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole Hydrochloride


Substituting a simpler monocyclic amine-bearing analog—such as 3-phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (MW 229.28) or 3-phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (MW 215.25)—for the target compound introduces material changes across multiple dimensions relevant to scientific selection: (i) the octahydrocyclopenta[c]pyrrole bicycle imposes conformational rigidity absent in freely rotating piperidine or pyrrolidine rings, altering the spatial presentation of the secondary amine pharmacophore [1]; (ii) the bridgehead stereochemistry (3aS,6aS) provides a defined three-dimensional orientation that cannot be replicated by achiral or configurationally labile monocyclic amines ; (iii) the increased molecular weight (ΔMW ≈ +26 to +40 Da vs. monocyclic analogs) and altered lipophilicity shift the compound into a distinct physicochemical property space, affecting solubility, permeability, and off-target promiscuity profiles ; and (iv) even among close octahydrocyclopenta[c]pyrrole congeners, variation at the oxadiazole 3-position—replacing phenyl with benzyl (CAS 1820572-39-1) or pyridin-3-yl (CAS 1955505-80-2)—profoundly alters hydrogen-bonding capacity, basicity, and target engagement potential . These differences are structural, not cosmetic, and render generic substitution scientifically inadvisable without explicit experimental validation.

Quantitative Differentiation Evidence: 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole HCl vs. Closest Analogs


Conformational Rigidity: Rotatable Bond Count and Fsp³ Comparison vs. Monocyclic Amine Analogs

The octahydrocyclopenta[c]pyrrole core of the target compound possesses zero rotatable bonds within the bicyclic scaffold (Fsp³ = 1.0 for the saturated bicycle), compared to the freely rotating piperidine ring in 3-phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and the pyrrolidine ring in 3-phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole [1]. Conformational constraint is a well-established strategy in medicinal chemistry to enhance target binding affinity and selectivity by reducing entropic penalties upon receptor engagement [2]. The octahydrocyclopenta[c]pyrrole scaffold enforces a fixed spatial relationship between the oxadiazole ring and the secondary amine, a feature demonstrated to be critical for potent triple reuptake inhibition in the J. Med. Chem. 2011 series (optimized compound 22a: SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM using the octahydrocyclopenta[c]pyrrole scaffold) [3].

Medicinal chemistry Scaffold design Conformational constraint

Physicochemical Differentiation: Molecular Weight, logP, and TPSA Comparison Across the Octahydrocyclopenta[c]pyrrole Oxadiazole Series

The target compound occupies a distinct physicochemical property space relative to its closest commercially available analogs. The free base (MW 255.31, formula C₁₅H₁₇N₃O) is heavier than monocyclic amine-containing comparators by 26–40 Da and contains one additional hydrogen-bond donor (the secondary amine of the octahydrocyclopenta[c]pyrrole) compared to N-substituted variants . The predicted logP of the octahydrocyclopenta[c]pyrrole core is approximately 1.1–1.35 with a topological polar surface area (TPSA) of 12 Ų . When substituted with the 3-phenyl-1,2,4-oxadiazole moiety, the overall compound logP increases into an estimated range of ~2.5–3.5, balancing permeability with aqueous solubility. In contrast, the 3-benzyl analog (MW 269.34 free base) gains additional lipophilicity from the methylene spacer, while the 3-(pyridin-3-yl) analog (MW 256.30) introduces an additional hydrogen-bond acceptor that alters solubility and CYP interaction potential .

Physicochemical properties Drug-likeness Lead optimization

Stereochemical Definition: Bridgehead Chirality as a Differentiator from Racemic or Achiral Analogs

The target compound in its (3aS,6aS) configuration possesses two defined stereocenters at the bridgehead positions of the octahydrocyclopenta[c]pyrrole system . This defined stereochemistry is absent in achiral monocyclic amine analogs such as 3-phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole, where the point of attachment to the oxadiazole renders the piperidine prochiral but configurationally labile . In the broader octahydrocyclopenta[c]pyrrole chemical series, stereochemistry has been demonstrated to be a critical determinant of biological activity: in the J. Med. Chem. 2015 RBP4 antagonist series, the (3aS,6aS) configuration was essential for high-affinity binding to retinol-binding protein 4, with the lead antagonist 33 achieving >90% reduction in circulating plasma RBP4 levels in vivo [1]. The target compound provides a stereochemically pure building block that can be directly incorporated into structure-activity relationship studies without requiring additional chiral resolution steps.

Stereochemistry Chiral resolution Enantioselective synthesis

Scaffold Provenance: Multi-Target Validation of the Octahydrocyclopenta[c]pyrrole Core Across Distinct Therapeutic Programs

The octahydrocyclopenta[c]pyrrole scaffold has been independently validated in at least four distinct therapeutic programs with published quantitative biological data: (a) triple reuptake inhibitors of SERT/NET/DAT for depression (J. Med. Chem. 2011, compound 22a: SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM; compound 23a: SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, DAT IC₅₀ = 168 nM) [1]; (b) RBP4 antagonists for atrophic age-related macular degeneration (J. Med. Chem. 2015, antagonist 33: in vitro RBP4 binding with exquisite affinity, >90% in vivo plasma RBP4 reduction) [2]; (c) oxazolidinone-based antitubercular and antibacterial agents (Chem. Pharm. Bull. 2014, activity against linezolid-resistant MRSA strains) [3]; and (d) NR2B subtype-selective NMDA receptor negative allosteric modulators (US Patent 20180325868, 2018) [4]. By contrast, monocyclic piperidine- or pyrrolidine-substituted 3-phenyl-1,2,4-oxadiazole analogs lack comparable breadth of published target engagement data. The target compound thus benefits from established synthetic tractability and a preclinical safety pharmacology knowledge base associated with the scaffold class.

Scaffold validation Polypharmacology Chemical probe development

Purity and Availability: Commercial Supply Chain Comparison vs. Closest Analogs

The target compound (HCl salt, CAS 1820580-85-5) is commercially stocked by Enamine (EN300-194857) at scales from 1 g to 10 g with catalog availability, and the free base (CAS 1955506-05-4) is manufactured by MolCore at NLT 97% purity under ISO-certified quality systems [1]. In comparison, 3-phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1480077-98-2) is available at 97–98% purity from multiple vendors at lower cost per gram , while the 3-(pyridin-3-yl) analog (CAS 1955505-80-2) is also stocked at 95–97% purity . The target compound commands a significant price premium: Enamine lists 1 g at approximately $1,157, reflecting the additional synthetic complexity of constructing the stereochemically defined octahydrocyclopenta[c]pyrrole bicycle [1]. For procurement decisions where scaffold novelty and stereochemical definition justify the cost differential, the target compound provides a unique entry point; where cost-per-compound is the primary driver and conformational constraint is not required, simpler monocyclic analogs may be pragmatically substituted.

Chemical procurement Supply chain Quality assurance

Optimal Research and Industrial Application Scenarios for 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole Hydrochloride


Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained, Stereochemically Pure Building Blocks

The target compound is well-suited as a fragment-elaboration starting point in FBDD campaigns targeting CNS or immuno-inflammatory receptors. The conformational rigidity of the octahydrocyclopenta[c]pyrrole scaffold, validated in triple reuptake inhibitor programs (SERT/NET/DAT IC₅₀ values as low as 20 nM demonstrated for scaffold-containing analogs) [1], reduces the entropic penalty of binding and can enhance ligand efficiency metrics. The defined (3aS,6aS) stereochemistry eliminates the need for post-synthetic chiral resolution, accelerating hit-to-lead timelines. Researchers should prioritize this compound over flexible piperidine or pyrrolidine oxadiazole analogs when crystallography or computational docking suggests that a rigid, pre-organized amine presentation is required for target engagement.

Structure-Activity Relationship (SAR) Studies Exploring the 3-Position of 1,2,4-Oxadiazoles with a Fixed 5-Position Bicyclic Amine

For medicinal chemistry programs that have already identified the octahydrocyclopenta[c]pyrrole as the optimal 5-substituent, the target compound serves as the phenyl-anchored reference point for systematic SAR exploration at the oxadiazole 3-position. The phenyl group provides a balanced lipophilic/hydrophilic profile (estimated logP ~2.5–3.5) against which other 3-substituents (benzyl, pyridinyl, isopropyl, cyclopropylmethyl) can be quantitatively benchmarked . The commercial availability of the HCl salt form (CAS 1820580-85-5) with documented purity facilitates reproducible biological assay data across laboratories, a critical requirement for multi-site collaborative SAR programs .

Chemical Probe Development Leveraging the Multi-Target Scaffold History of Octahydrocyclopenta[c]pyrrole

The octahydrocyclopenta[c]pyrrole scaffold has generated published activity data across diverse protein families including monoamine transporters, RBP4, bacterial ribosomes (oxazolidinone series), and NMDA receptors [1][2]. This multi-target provenance makes the target compound an attractive core for developing annotated chemical probes where the polypharmacology of the scaffold is understood and can be prospectively managed. Procurement of this compound, rather than a scaffold with unknown biological annotation, reduces the risk of encountering unanticipated off-target activities that confound phenotypic screening data interpretation. The compound is particularly appropriate for use in panels that include hERG, CYP450, and broad kinase profiling, as the scaffold class has established baseline data against these liability assays [3].

Synthetic Methodology Development for Bridgehead-Functionalized Bicyclic Amines

The target compound provides a well-characterized substrate for developing and benchmarking novel synthetic methodologies targeting bridgehead-functionalized 3-azabicyclo[3.3.0]octane systems. Its commercial availability at defined purity (≥95%) and documented analytical properties (InChI Key, SMILES, exact mass 291.113840 for the HCl salt) [4] make it a reliable reference standard for reaction optimization, yield determination, and impurity profiling. Process chemistry groups evaluating scalable routes to octahydrocyclopenta[c]pyrrole-containing drug candidates can use this compound as an analytical benchmark against which to compare in-house synthetic batches.

Quote Request

Request a Quote for 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.